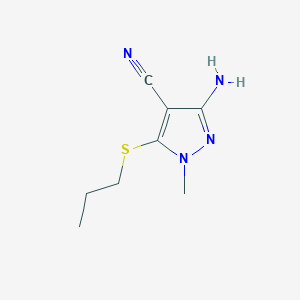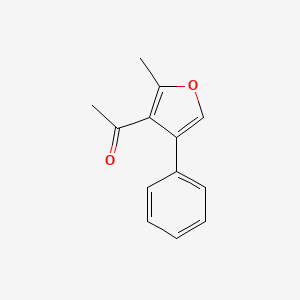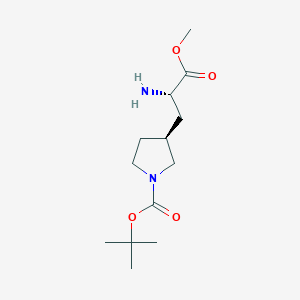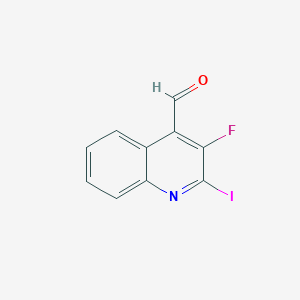
3-Fluoro-2-iodoquinoline-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-2-iodoquinoline-4-carbaldehyde is a heterocyclic aromatic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-2-iodoquinoline-4-carbaldehyde typically involves the functionalization of a quinoline precursor. One common method is the halogenation of quinoline derivatives, followed by formylation. For example, 2-bromo-3-fluoroquinoline can be synthesized from 4-lithium-3-fluoro-2-bromoquinoline and dimethylformamide (DMF) . The resulting compound can then be iodinated to obtain this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and formylation reactions using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product while minimizing waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-2-iodoquinoline-4-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation Reactions: The aldehyde group can be oxidized to form carboxylic acids.
Reduction Reactions: The aldehyde group can be reduced to form alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents like DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used in anhydrous solvents.
Major Products Formed
Substitution Reactions: Substituted quinoline derivatives with various functional groups.
Oxidation Reactions: Quinoline-4-carboxylic acids.
Reduction Reactions: Quinoline-4-methanol derivatives.
Scientific Research Applications
3-Fluoro-2-iodoquinoline-4-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of biologically active quinoline derivatives with potential antibacterial, antiviral, and anticancer properties.
Agrochemicals: It is used in the development of pesticides and herbicides due to its ability to interact with biological targets in pests and weeds.
Materials Science: It is employed in the synthesis of organic semiconductors and light-emitting materials for electronic devices.
Mechanism of Action
The mechanism of action of 3-Fluoro-2-iodoquinoline-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The fluorine and iodine atoms enhance the compound’s ability to form strong interactions with biological molecules, such as enzymes and receptors. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the desired biological effect .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-3-fluoroquinoline-4-carbaldehyde
- 2-Chloro-3-fluoroquinoline-4-carbaldehyde
- 3-Fluoro-2-chloroquinoline-4-carbaldehyde
Uniqueness
3-Fluoro-2-iodoquinoline-4-carbaldehyde is unique due to the presence of both fluorine and iodine atoms, which confer distinct reactivity and biological activity compared to other halogenated quinoline derivatives. The combination of these halogens enhances the compound’s ability to participate in diverse chemical reactions and interact with biological targets, making it a valuable intermediate in various fields of research .
Properties
CAS No. |
250739-98-1 |
|---|---|
Molecular Formula |
C10H5FINO |
Molecular Weight |
301.06 g/mol |
IUPAC Name |
3-fluoro-2-iodoquinoline-4-carbaldehyde |
InChI |
InChI=1S/C10H5FINO/c11-9-7(5-14)6-3-1-2-4-8(6)13-10(9)12/h1-5H |
InChI Key |
MVGALWRZKWOXFY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=N2)I)F)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




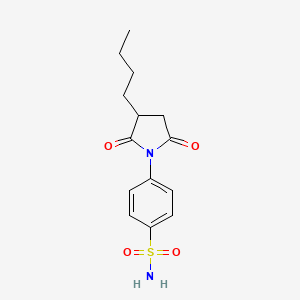
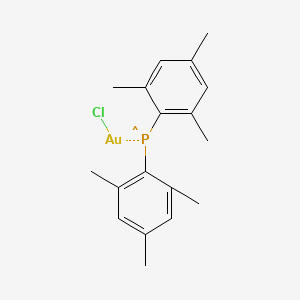
![(4S,4'S)-2,2'-((R)-6,6'-Dimethyl-[1,1'-biphenyl]-2,2'-diyl)bis(4-Benzyl-4,5-dihydrooxazole)](/img/structure/B12881675.png)
![2-(Hydroxymethyl)benzo[d]oxazole-7-carboxamide](/img/structure/B12881688.png)
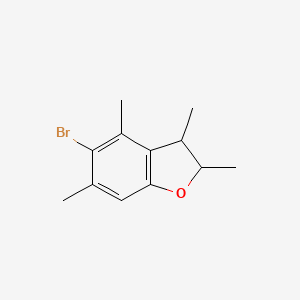
![3-hydroxy-2-(naphtho[2,1-b]furan-2-yl)-4H-chromen-4-one](/img/structure/B12881695.png)

![Di-tert-pentyl(2',4',6'-triisopropyl-3,6-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12881717.png)
![2-(furan-2-ylmethyl)-1H-benzo[d]imidazole](/img/structure/B12881718.png)
